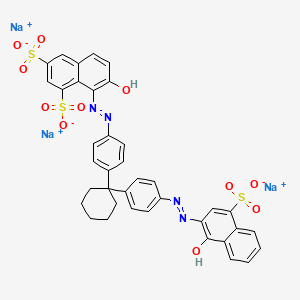

C.I. Acid Red 374

Description

The exact mass of the compound Trisodium 7-hydroxy-8-((4-(1-(4-((1-hydroxy-4-sulphonato-2-naphthyl)azo)phenyl)cyclohexyl)phenyl)azo)naphthalene-1,3-disulphonate is 882.06880412 g/mol and the complexity rating of the compound is 1700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N4O11S3.3Na/c43-32-17-8-23-20-28(54(45,46)47)21-34(56(51,52)53)35(23)36(32)42-40-27-15-11-25(12-16-27)38(18-4-1-5-19-38)24-9-13-26(14-10-24)39-41-31-22-33(55(48,49)50)29-6-2-3-7-30(29)37(31)44;;;/h2-3,6-17,20-22,43-44H,1,4-5,18-19H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOFPTMLQCEISY-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C5=CC=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H29N4Na3O11S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029715 | |

| Record name | C.I. Acid Red 374 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

882.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6507-78-4 | |

| Record name | Trisodium 7-hydroxy-8-((4-(1-(4-((1-hydroxy-4-sulphonato-2-naphthyl)azo)phenyl)cyclohexyl)phenyl)azo)naphthalene-1,3-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Red 374 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]phenyl]cyclohexyl]phenyl]azo]naphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Acid Red 374: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known chemical properties and the molecular structure of C.I. Acid Red 374. The information is compiled from various chemical supplier databases and publicly available resources. It is intended to serve as a foundational reference for professionals in research and development.

Chemical Identity and Structure

This compound is a double azo dye, a class of organic compounds characterized by the presence of two azo functional groups (-N=N-).[1] These groups connect substituted naphthalene and phenyl moieties. The presence of multiple sulfonate groups confers its acidic nature and water solubility.

The IUPAC name for the trisodium salt of this compound is trisodium 7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 24785[3] |

| CAS Number | 6507-78-4[3] |

| Molecular Formula | C₃₈H₂₉N₄Na₃O₁₁S₃[1] |

| Synonyms | Acid Milling Red FG, Acid Scarlet 2G, Supranol Scarlet FG |

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 882.82 g/mol |

| Appearance | Dark red powder |

| Solubility in Water | 50 g/L |

| Solubility in Ethanol | Slightly soluble |

| Color in Aqueous Solution | Orange-red |

| Color in Ethanol | Golden brown |

| Behavior in Strong Acid (H₂SO₄) | Red-light purple, turns orange upon dilution |

| Behavior in Strong Base (NaOH) | Orange-brown |

Manufacturing Process

The synthesis of this compound involves a multi-step chemical process centered around diazotization and azo coupling reactions. The primary raw materials include 1,1-bis(4-aminophenyl)cyclohexane, 7-hydroxynaphthalene-1,3-disulfonic acid (G acid), and 4-hydroxynaphthalene-1-sulfonic acid (NW acid).

The manufacturing process can be summarized as follows:

-

Diazotization: The primary diamine, 1,1-bis(4-aminophenyl)cyclohexane, undergoes a double diazotization reaction to form a tetra-azotized intermediate.

-

Azo Coupling: This intermediate is then coupled with G acid and NW acid to form the final dye molecule.

-

Isolation: The resulting product is isolated through filtration, followed by drying and crushing to yield the finished dye.

Experimental Protocols

Specific, detailed experimental protocols for the analysis of this compound are not widely published. However, a general workflow for the characterization of an acid dye would typically involve the following steps.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed public literature concerning the biological activity, mechanism of action, or interaction of this compound with cellular signaling pathways. As a member of the azo dye class, general toxicological considerations for this class of compounds may be relevant, but direct experimental data for this compound is lacking.

Conclusion

References

A Comprehensive Technical Guide to C.I. Acid Red 374

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C.I. Acid Red 374 (CAS Number: 6507-78-4), a double azo class acid dye. It covers its chemical and physical properties, synthesis, and relevant experimental protocols for its application and analysis, tailored for a scientific audience.

Core Chemical and Physical Properties

This compound is a dark red powder known by several synonyms, including Acid Red FG, Acid Scarlet 2G, and its Colour Index number, C.I. 24785.[1][2] It is primarily used for dyeing protein fibers like wool and silk, as well as polyamides.[1][2]

Structural and Molecular Data

The fundamental identification and structural details of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6507-78-4 | [1] |

| C.I. Number | 24785 | |

| Molecular Formula | C₃₈H₂₉N₄Na₃O₁₁S₃ | |

| Molecular Weight | 882.82 g/mol | |

| Molecular Structure | Double Azo Class |

Physicochemical Properties and Specifications

The dye is soluble in water, forming an orange-red solution, and is slightly soluble in ethanol, yielding a golden-brown solution. Its chemical behavior is pH-dependent; in strong sulfuric acid, it appears red-light purple, turning orange upon dilution. The aqueous solution becomes orange-red with the addition of strong hydrochloric acid and orange-brown with a thick sodium hydroxide solution.

| Parameter | Specification / Value | Source(s) |

| Appearance | Dark red powder | |

| Solubility in Water | ~60-70 g/L | |

| Strength | 150% | |

| Moisture | < 8% | |

| Insolubles | < 0.2% |

Performance and Fastness Properties

The performance of a dye is critical for its application. The fastness properties of this compound on dyed fibers are rated on a standard scale (typically 1-5, with 5 being the highest fastness).

| Fastness Property | ISO Rating | Fading | Stain | Source(s) |

| Light Fastness | 5 | - | - | |

| Soaping | 4-5 | 5 | - | |

| Perspiration (Acid) | 4-5 | 5 | - | |

| Perspiration (Alkali) | 4 | 4-5 | - | |

| Oxygen Bleaching | - | 5 | - | |

| Seawater | - | 5 | - |

Synthesis Pathway

The manufacturing of this compound is a multi-step chemical process involving diazotization and coupling reactions. The primary raw materials are 1,1-Bis(4-aminophenyl)cyclohexane, 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid), and 4-Hydroxynaphthalene-1-sulfonic acid (NW acid). The synthesis workflow can be visualized as follows.

Experimental Protocols

This section provides detailed methodologies for the application and analysis of this compound.

Protocol for Dyeing Wool Fiber

This protocol describes a standard laboratory procedure for dyeing wool yarn or fabric with this compound to achieve even coloration.

Materials:

-

Wool fiber (yarn or fabric swatch)

-

This compound dye powder

-

Distilled water

-

White vinegar (acetic acid) or citric acid

-

Glauber's salt (sodium sulfate, anhydrous) as a leveling agent (optional)

-

Dye pot (stainless steel or enamel, dedicated for dyeing)

-

Heat source

-

Glass stirring rod

-

Beakers and graduated cylinders

-

Safety equipment (gloves, safety glasses, dust mask)

Procedure:

-

Fiber Preparation: Weigh the dry wool fiber (Weight of Fiber, WOF). Pre-wash the fiber with a pH-neutral detergent to remove any oils or impurities, then rinse thoroughly. The fiber should be damp before dyeing.

-

Dye Stock Solution Preparation: Wearing a dust mask, accurately weigh the this compound powder. The amount depends on the desired depth of shade (e.g., 1% WOF for a medium shade). Prepare a concentrated stock solution by dissolving the dye powder in a small amount of hot distilled water.

-

Dye Bath Preparation: Fill the dye pot with enough cool water for the fiber to move freely. Add an acidifier: typically 1 tablespoon of citric acid or 1/4 cup of white vinegar per pound (~450g) of fiber. If using, add the leveling agent (e.g., 5-10% WOF of Glauber's salt).

-

Dyeing Process:

-

Add the prepared dye stock solution to the dye pot and stir to ensure it is evenly dispersed.

-

Submerge the wet wool fiber into the dye bath.

-

Slowly heat the dye bath to a simmer (approximately 85-95°C). Do not boil , as this can cause the wool to felt.

-

Maintain this temperature for 30 to 45 minutes, stirring gently every 10-15 minutes to ensure even dye uptake. The goal is for the dye bath to "exhaust," meaning most of the dye has been absorbed by the fiber and the water is nearly clear.

-

-

Cooling and Rinsing:

-

Turn off the heat and allow the dye bath to cool down slowly to room temperature. Rapid temperature changes can damage the wool.

-

Once cooled, remove the fiber from the dye pot.

-

Rinse the fiber with water at the same temperature, continuing until the rinse water runs clear.

-

-

Drying: Gently squeeze out excess water (do not wring) and hang the fiber to air dry away from direct sunlight.

Protocol for Quantitative Analysis via UV-Vis Spectrophotometry

This protocol outlines a method to determine the concentration of this compound in an aqueous solution. This is essential for quality control, effluent analysis, or studying adsorption kinetics.

Materials:

-

This compound

-

Volumetric flasks and pipettes

-

Distilled water

-

UV-Vis Spectrophotometer

-

Cuvettes (quartz or glass)

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a precise amount of this compound powder (e.g., 100 mg).

-

Dissolve it in a 1000 mL volumetric flask with distilled water to create a stock solution of known concentration (e.g., 100 mg/L).

-

-

Determination of λmax (if unknown):

-

Prepare a dilute solution from the stock (e.g., 10 mg/L).

-

Using the spectrophotometer, scan the absorbance of this solution from 400 nm to 700 nm against a distilled water blank.

-

Identify the wavelength that gives the highest absorbance value. This is the λmax.

-

-

Preparation of Calibration Standards:

-

Create a series of at least five standard solutions of decreasing concentration by accurately diluting the stock solution. For example, prepare standards of 2, 4, 6, 8, and 10 mg/L in separate volumetric flasks.

-

-

Measurement and Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Zero the instrument using a distilled water blank.

-

Measure the absorbance of each of the prepared standard solutions.

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis). This should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope and 'c' is the y-intercept (which should be close to zero).

-

-

Measurement of Unknown Sample:

-

Measure the absorbance of the unknown sample solution at the λmax. If the absorbance is higher than the most concentrated standard, dilute the sample with a known factor until it falls within the calibration range.

-

Use the equation of the calibration curve to calculate the concentration of the dye in the (diluted) sample.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to find the concentration in the original sample.

-

The workflow for this analytical procedure is depicted below.

References

In-Depth Technical Guide: Solubility of C.I. Acid Red 374 in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Red 374, a double azo class dye. The information contained herein is intended to support research, development, and formulation activities where the dissolution of this dye is a critical parameter.

Physicochemical Properties of this compound

This compound is a dark red powder with the molecular formula C₃₈H₂₉N₄Na₃O₁₁S₃ and a molecular weight of 882.82 g/mol .[1] It is primarily used for the dyeing of wool, silk, and polyamide fibers.[1][2][3] Understanding its solubility is crucial for its application in various industrial and research settings.

Solubility Data

The solubility of this compound has been characterized in aqueous and limited organic solvents. The available quantitative and qualitative data are summarized in the table below.

| Solvent | Solubility | Temperature | pH | Notes |

| Water | 60 g/L | Not Specified | Not Specified | The aqueous solution appears as an orange-red color.[2] |

| Ethanol | Slightly Soluble | Not Specified | Not Specified | The solution in ethanol has a golden-brown appearance. |

It is important to note that the solubility of acid dyes in aqueous solutions can be influenced by factors such as temperature and pH. Further empirical studies are recommended to delineate these effects for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is a composite of standard laboratory practices for dye solubility assessment.

Materials and Equipment

-

This compound (analytical standard)

-

Solvents of interest (e.g., deionized water, ethanol, methanol, acetone, dimethyl sulfoxide)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

Experimental Workflow

A generalized workflow for the determination of dye solubility is presented in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions: Accurately weigh an excess amount of this compound and transfer it to a series of volumetric flasks. Add a known volume of the desired solvent to each flask.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or water bath. Allow the solutions to equilibrate for a period of 24 to 48 hours to ensure that saturation is reached. The temperature should be maintained at the desired value for the experiment.

-

Phase Separation: After equilibration, centrifuge the suspensions at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved dye.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to use a syringe to withdraw the liquid. The collected supernatant should then be filtered through a 0.45 µm syringe filter to remove any remaining particulate matter. A precise dilution of the filtered supernatant may be necessary to bring its concentration within the linear range of the spectrophotometric calibration curve.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent used for the solubility test. The concentrations of these standards should bracket the expected concentration of the diluted saturated solution.

-

Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a standard solution across a range of wavelengths. Measure the absorbance of each standard solution and the diluted sample solution at the determined λmax.

-

Calculation of Solubility: Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the diluted sample. The solubility of this compound in the solvent is then calculated by taking into account the dilution factor.

Signaling Pathways and Logical Relationships

While this compound is primarily an industrial dye, understanding its interactions in biological systems is relevant for drug development professionals, particularly in the context of toxicology and formulation. The following diagram illustrates a logical relationship for assessing the potential biological impact of a dye compound.

Caption: Logical workflow for the toxicological assessment of a dye compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications, it is recommended to conduct tailored studies to ascertain solubility under the precise conditions of use.

References

Spectral Properties of C.I. Acid Red 374: A Methodological Guide for Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 374, also identified by the Colour Index number 24785 and CAS number 6507-78-4, is a double azo dye.[1] Chemically, its molecular formula is C38H29N4Na3O11S3, with a molecular weight of 882.82 g/mol .[1][2][3] This dye presents as a dark red powder and is known to be soluble in water, forming an orange-red solution, and slightly soluble in ethanol, yielding a golden-brown solution.[1] Its primary applications are in the dyeing of wool, silk, and polyamide fibers.

General Properties of this compound

Based on available data, the following qualitative properties have been described:

| Property | Description | Source(s) |

| Physical Appearance | Dark red powder | |

| Solubility in Water | Soluble, forms an orange-red solution | |

| Solubility in Ethanol | Slightly soluble, forms a golden-brown solution | |

| Behavior in Acid | In strong sulfuric acid, it appears red-light purple, which turns to orange upon dilution. Addition of strong hydrochloric acid to an aqueous solution results in an orange-red color. | |

| Behavior in Base | Addition of a thick sodium hydroxide solution to an aqueous solution results in an orange-brown color. |

Experimental Protocols for Spectroscopic Characterization

The following sections detail the methodologies to quantitatively measure the spectral properties of this compound.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the use of UV-Visible spectrophotometry to find the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε), a measure of how strongly the dye absorbs light at that wavelength.

Materials and Equipment:

-

This compound

-

High-purity solvent (e.g., deionized water, ethanol)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Dual-beam UV-Visible spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Standard Dilutions:

-

Perform a series of dilutions from the stock solution to create a set of standards with decreasing concentrations (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range for scanning (e.g., 300-800 nm for a colored dye).

-

-

Blank Measurement:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample measurements.

-

-

Sample Measurement:

-

Starting with the lowest concentration standard, rinse the sample cuvette with a small amount of the solution before filling it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat this step for all standard solutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Create a Beer-Lambert Law plot by graphing the absorbance at λmax versus the concentration of the standards.

-

Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε) in units of M⁻¹cm⁻¹.

-

Determination of Fluorescence Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.

Materials and Equipment:

-

Calibrated spectrofluorometer with an excitation and emission monochromator

-

Fluorescence-grade cuvettes

-

A standard fluorescent dye with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol). The standard should absorb light at a similar wavelength to this compound.

-

The same set of diluted solutions of this compound prepared for the absorbance measurements.

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound and the standard dye. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the λmax determined from the absorbance measurements.

-

Set the emission wavelength range to scan from just above the excitation wavelength to a longer wavelength where no more emission is observed.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each of the this compound solutions and the standard solutions.

-

-

Absorbance Measurement:

-

Measure the absorbance of all solutions at the excitation wavelength using a UV-Visible spectrophotometer.

-

-

Data Analysis (Comparative Method):

-

Integrate the area under the fluorescence emission curve for both the this compound sample (S) and the reference standard (R).

-

Calculate the fluorescence quantum yield (ΦS) of the sample using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts S and R refer to the sample and the reference, respectively.

-

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization of a Dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Red 374 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. Skyacido® Acid Red 374 Rit Dye Racing Red - Buy Aicd dyes wholesale, Acid Red 374, Aicd dyes exporters Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

C.I. Acid Red 374: A Technical Guide to its Mechanism of Action as a Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 374 is a double azo acid dye known for its vibrant red hue.[1] It is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a dye, detailing the physicochemical interactions that govern its binding to textile fibers. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize similar dye-protein interactions in their work.

Chemical and Physical Properties

A fundamental understanding of the properties of this compound is essential to comprehending its dyeing mechanism.

| Property | Value | Reference |

| C.I. Name | Acid Red 374 | [1] |

| CAS Number | 6507-78-4 | [1] |

| Molecular Formula | C₃₈H₂₉N₄Na₃O₁₁S₃ | |

| Molecular Weight | 882.82 g/mol | |

| Chemical Class | Double Azo | |

| Appearance | Red Powder | |

| Solubility | 50 g/L in water |

Mechanism of Action as a Dye

The efficacy of this compound as a dye for protein and polyamide fibers is rooted in a combination of intermolecular forces, with ionic bonding being the primary interaction. The dyeing process is conducted in an acidic environment, which is crucial for the protonation of the amino groups within the fiber structure, creating cationic sites. The anionic dye molecules are then attracted to these sites, leading to fixation.

Signaling Pathway of Dye-Fiber Interaction

The following diagram illustrates the key steps and interactions in the dyeing process.

Caption: Dye-Fiber Interaction Pathway.

Core Interactions:

-

Ionic Bonding: The sulfonic acid groups (-SO₃H) in the this compound molecule are ionized in the aqueous dyebath, rendering the dye molecule anionic (D-SO₃⁻). In an acidic medium (typically pH 4-6), the amino groups (-NH₂) present in the protein fibers (wool, silk) and polyamide fibers (nylon) become protonated, forming cationic sites (-NH₃⁺). The strong electrostatic attraction between the anionic dye and the cationic fiber is the cornerstone of the dyeing mechanism, leading to the formation of a stable ionic bond.

-

Hydrogen Bonding: Beyond ionic interactions, hydrogen bonds can form between the electronegative atoms (oxygen and nitrogen) in the dye molecule and the hydrogen atoms of the amino and amide groups in the fiber. This secondary interaction contributes to the overall affinity and stability of the dye on the fiber.

-

Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in the dye and fiber molecules. While individually weak, the cumulative effect of numerous van der Waals forces, especially with a large dye molecule like this compound, enhances the dye's substantivity to the fiber.

Experimental Protocol: Exhaust Dyeing of Wool

This protocol provides a general procedure for the application of this compound to wool fabric.

Materials:

-

This compound

-

Wool fabric (pre-scoured)

-

Acetic acid (or formic acid) to adjust pH

-

Glauber's salt (sodium sulfate) as a leveling agent

-

Non-ionic wetting agent

-

Laboratory dyeing apparatus

Procedure:

-

Prepare the Dyebath:

-

Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric) to 40:1.

-

Add a non-ionic wetting agent (e.g., 0.5 g/L).

-

Add Glauber's salt (e.g., 5-10% on the weight of the fabric, o.w.f.).

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

-

Dyeing Cycle:

-

Introduce the pre-wetted wool fabric into the dyebath at 40°C.

-

Add the pre-dissolved this compound (e.g., 1% o.w.f.).

-

Raise the temperature to 90-100°C at a rate of 1-2°C per minute.

-

Hold the temperature for 45-60 minutes, ensuring gentle agitation for even dyeing.

-

-

Rinsing and Drying:

-

Cool the dyebath to 70°C before draining.

-

Rinse the dyed fabric thoroughly with warm water, then cold water, until the rinse water is clear.

-

Hydroextract and dry the fabric at a moderate temperature.

-

Experimental Workflow

Caption: Exhaust Dyeing Workflow for Wool.

Quantitative Data: Fastness Properties

The fastness of a dyeing refers to the resistance of the color to various agencies it may be exposed to during its manufacturing and subsequent use.

| Fastness Test | Rating (Scale 1-5, 5 being highest) |

| Light Fastness | 5 |

| Washing Fastness (Staining on Cotton) | 5 |

| Washing Fastness (Staining on Nylon) | 5 |

| Washing Fastness (Staining on Wool) | 4-5 |

| Rubbing Fastness (Dry) | 5 |

| Rubbing Fastness (Wet) | 5 |

| Fastness to Chlorinated Water (50mg/l) | 4-5 |

Data sourced from a representative technical data sheet.

Conclusion

The mechanism of action of this compound as a dye for protein and polyamide fibers is a multi-faceted process dominated by strong ionic interactions in an acidic environment. This primary binding is further stabilized by hydrogen bonding and van der Waals forces, resulting in dyeings with good overall fastness properties. A thorough understanding of these principles and the precise control of dyeing parameters are critical for achieving optimal and reproducible coloration. This guide provides the foundational knowledge for researchers and scientists to understand and potentially manipulate these dye-fiber interactions for various applications.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of C.I. Acid Red 374

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 374 is a double azo dye used in various industrial applications, including textile dyeing.[1][2] As with many chemical compounds utilized in research and development, a thorough understanding of its potential health and safety implications is paramount for ensuring a safe laboratory environment. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling this compound, with a focus on data-driven recommendations and detailed experimental protocols for risk assessment.

Chemical and Physical Properties

A solid understanding of the chemical and physical properties of this compound is the foundation of a robust safety protocol.

| Property | Value | Reference |

| C.I. Name | Acid Red 374 | [1][2] |

| C.I. Number | 24785 | [1] |

| CAS Number | 6507-78-4 | |

| Molecular Formula | C₃₈H₂₉N₄Na₃O₁₁S₃ | |

| Molecular Weight | 882.82 g/mol | |

| Appearance | Red powder | |

| Solubility | Soluble in water (orange-red solution). Slightly soluble in ethanol (golden-brown solution). |

Health and Safety Considerations

The primary health concerns associated with azo dyes, including this compound, stem from their potential for skin and eye irritation, and the theoretical possibility of reductive cleavage into potentially harmful aromatic amines.

General Hazards

-

Eye Irritation: Direct contact with the eyes may cause irritation.

-

Skin Irritation: Prolonged or repeated skin contact may lead to irritation.

-

Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory tract.

-

Aquatic Toxicity: this compound is classified as harmful to aquatic life with long-lasting effects.

Toxicological Profile of Azo Dyes

While specific toxicological data for this compound is limited, the broader class of azo dyes has been studied. A key toxicological concern is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. Some aromatic amines are known or suspected carcinogens. This reductive cleavage can be facilitated by enzymes in the liver and by the intestinal microflora.

It is important to note that not all azo dyes release carcinogenic aromatic amines. The specific aromatic amines that would be formed from the cleavage of this compound would need to be assessed to determine their individual toxicological profiles.

Occupational Exposure and Safe Handling

To minimize exposure and ensure a safe working environment, the following handling procedures and personal protective equipment (PPE) are recommended.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust inhalation.

-

Use of a powder weighing enclosure is recommended for weighing and preparing solutions.

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye Protection | Chemical safety goggles with side shields. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness, breakthrough time >480 minutes). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Experimental Protocols for Safety Assessment

For novel compounds or when specific safety data is unavailable, conducting standardized toxicological assessments is crucial. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines and a common in vitro cytotoxicity assay that can be adapted for the evaluation of this compound.

Acute Dermal Irritation/Corrosion (Adapted from OECD 404)

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

-

Animal Model: A single albino rabbit is typically used for the initial test.

-

Application: A 0.5 g moistened patch of the test substance is applied to a small area of shaved skin (approximately 6 cm²) for a 4-hour exposure period. An untreated area serves as a control.

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of erythema and edema is scored on a scale of 0 (none) to 4 (severe).

-

Classification: The substance is classified as corrosive if irreversible tissue damage is observed. It is classified as an irritant based on the mean scores for erythema and edema over a specified period.

Acute Eye Irritation/Corrosion (Adapted from OECD 405)

Objective: To assess the potential of a substance to cause eye irritation or serious eye damage.

Methodology:

-

Animal Model: A single albino rabbit is used for the initial test.

-

Application: A single dose of the test substance (0.1 mL of a liquid or 0.1 g of a solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours after application. Observations can continue for up to 21 days.

-

Scoring: Lesions are scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Skin Sensitization (Adapted from OECD 406 - Guinea Pig Maximization Test)

Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).

Methodology:

-

Animal Model: Guinea pigs are used.

-

Induction Phase:

-

Intradermal Injections: The test substance is injected intradermally with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.

-

Topical Application: One week after the injections, the test substance is applied topically to the same area.

-

-

Challenge Phase: Two weeks after the topical induction, the test substance is applied topically to a naive site on the animals.

-

Observation: The challenge sites are observed for signs of a skin reaction (erythema and edema) at 24 and 48 hours after patch removal.

-

Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the induction exposure.

In Vitro Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic potential of a substance on a cell line in vitro by measuring metabolic activity.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., human keratinocytes or hepatocytes) in a 96-well plate and allow them to adhere and grow.

-

Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: After an incubation period, add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Signaling Pathways and Experimental Workflows

Understanding the potential mechanisms of toxicity can aid in risk assessment and the development of safer alternatives. Azo dye exposure can induce oxidative stress, which in turn can activate cellular defense mechanisms such as the Keap1-Nrf2-ARE signaling pathway.

Conclusion

While specific toxicological data for this compound remains limited in the public domain, a comprehensive understanding of the general hazards associated with azo dyes allows for the implementation of robust safety protocols. By adhering to the recommended handling procedures, utilizing appropriate personal protective equipment, and having a framework for experimental safety assessment, researchers can work with this compound in a safe and responsible manner. It is imperative to always prioritize a culture of safety in the laboratory and to consult the manufacturer's Safety Data Sheet for the most current and specific information.

References

A Technical Guide to Research-Grade C.I. Acid Red 374: Purity and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and quality specifications for research-grade C.I. Acid Red 374. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this dye in their work. This document outlines the key physicochemical properties, recommended analytical methods for quality control, and potential impurities associated with this compound.

Introduction to this compound

This compound, with the CAS number 6507-78-4, is a double azo dye.[1] Its chemical formula is C38H29N4Na3O11S3, and it has a molecular weight of 882.82 g/mol .[1] Structurally, it is characterized by two azo (-N=N-) groups, which are responsible for its color.[1] The synthesis of this compound involves the double nitriding of 1,1-Bis(4-aminophenyl)cyclohexane and subsequent coupling with 7-Hydroxynaphthalene-1,3-disulfonic acid and 4-Hydroxynaphthalene-1-sulfonic acid.[1][2] In industrial applications, it is primarily used for dyeing materials such as wool, silk, and polyamide fibers. For research purposes, the purity and consistency of the dye are critical to ensure the reliability and reproducibility of experimental results.

Purity and Quality Specifications

For research-grade this compound, a high degree of purity is essential. The following table summarizes the recommended specifications for this dye when intended for research applications. These specifications are based on typical standards for research-grade acid dyes.

| Parameter | Specification | Typical Analytical Method |

| Appearance | Dark red powder | Visual Inspection |

| Dye Content (Purity) | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |

| Solubility | Soluble in water, slightly soluble in ethanol | Visual Inspection |

| Maximum Absorption (λmax) | ~500-520 nm (in water) | UV-Vis Spectrophotometry |

| Moisture Content | ≤ 5% | Gravimetric Analysis (Loss on Drying) |

| Water-Insoluble Matter | ≤ 0.5% | Gravimetric Analysis |

| Subsidiary Dyes | ≤ 3% | HPLC, Thin-Layer Chromatography (TLC) |

| Unreacted Intermediates | ≤ 0.5% | HPLC |

| Heavy Metals (as Pb) | ≤ 20 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) |

Potential Impurities

Impurities in this compound can originate from the manufacturing process, including unreacted starting materials and byproducts from side reactions. A thorough understanding of the synthesis process is key to identifying potential impurities.

Common Impurities Include:

-

Unreacted Starting Materials:

-

1,1-Bis(4-aminophenyl)cyclohexane

-

7-Hydroxynaphthalene-1,3-disulfonic acid

-

4-Hydroxynaphthalene-1-sulfonic acid

-

-

Subsidiary Dyes: Isomers and other closely related dye structures formed during the coupling reaction.

-

Inorganic Salts: Residual salts from the synthesis and purification process.

-

Heavy Metals: Contaminants from raw materials or manufacturing equipment.

The presence of these impurities can interfere with experimental outcomes, making their identification and quantification a critical aspect of quality control.

Experimental Protocols for Quality Control

Detailed and validated analytical methods are crucial for confirming the purity of research-grade this compound. The following sections provide detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and quantifying impurities. A reversed-phase method is typically employed for sulfonated azo dyes.

Objective: To determine the dye content and quantify subsidiary dyes and unreacted intermediates.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (e.g., 20 mM, pH 6.8)

-

Ultrapure water

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a buffered mobile phase, as ionic additives are often necessary for the successful separation of sulfonated azo dyes. A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer like ammonium acetate.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve.

-

Sample Preparation: Prepare a sample solution of this compound at a similar concentration to the standard.

-

Chromatographic Conditions:

-

Mobile Phase: Gradient elution with acetonitrile and ammonium acetate buffer.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: Monitor at the λmax of the dye (approximately 500-520 nm) and a lower wavelength (e.g., 254 nm) to detect non-colored impurities.

-

-

Data Analysis: Calculate the purity of the dye by the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.

UV-Vis Spectrophotometry for Identity and Concentration

UV-Vis spectrophotometry is a rapid and reliable method for confirming the identity of this compound and determining its concentration in solution.

Objective: To determine the wavelength of maximum absorbance (λmax) and quantify the dye concentration.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Matched quartz or polystyrene cuvettes (1 cm path length)

Reagents:

-

Ultrapure water

-

This compound reference standard

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in ultrapure water.

-

Scan the solution across the visible spectrum (e.g., 400-700 nm) to identify the wavelength of maximum absorbance.

-

-

Calibration Curve:

-

Prepare a stock solution of the this compound reference standard of a known concentration in ultrapure water.

-

Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration.

-

-

Sample Analysis:

-

Prepare a solution of the this compound sample in ultrapure water, ensuring the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the sample at the λmax.

-

-

Data Analysis: Determine the concentration of the dye in the sample by interpolating its absorbance on the calibration curve.

Thin-Layer Chromatography (TLC) for Impurity Profiling

TLC is a valuable technique for the rapid qualitative assessment of impurities, particularly subsidiary colored dyes.

Objective: To visually assess the presence of colored impurities.

Instrumentation:

-

TLC plates (e.g., silica gel 60 F254)

-

Developing chamber

-

Spotting capillaries

Reagents:

-

A suitable mobile phase, which for acid dyes often consists of a mixture of a polar organic solvent, water, and an acid or base modifier to improve separation. A common system is n-butanol, acetic acid, and water.

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the dye in a suitable solvent (e.g., a small amount of water or methanol).

-

Spotting: Apply a small spot of the solution onto the baseline of the TLC plate.

-

Development: Place the plate in a sealed developing chamber containing the mobile phase. Allow the solvent front to ascend the plate.

-

Visualization: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under visible light.

-

Analysis: A pure compound should ideally result in a single spot. The presence of additional spots indicates the presence of impurities. The retention factor (Rf) for each spot can be calculated for comparison.

Biological Signaling Pathways

Currently, there is no substantial evidence in the scientific literature to suggest that this compound has a specific role in biological signaling pathways or is used as a modulator of such pathways in drug development. Its application in research is more likely to be as a biological stain or a component in material science studies rather than as a pharmacologically active agent. Therefore, diagrams of signaling pathways are not applicable to this compound at this time.

Conclusion

The quality and purity of this compound are paramount for its use in research and development. This guide has outlined the key specifications, potential impurities, and detailed analytical protocols necessary to ensure the integrity of this dye for scientific applications. Adherence to these quality control measures will contribute to the reliability and reproducibility of experimental data. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity information.

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Red 374 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 374 is a diazo dye primarily utilized in the textile industry for coloring wool, silk, and polyamide fibers. Its chemical properties, including its molecular structure (C₃₈H₂₉N₄Na₃O₁₁S₃) and CAS number (6507-78-4), are well-documented for these applications. However, a comprehensive review of scientific literature reveals a notable absence of established and validated protocols for the specific use of this compound as a histological stain for microscopic tissue analysis.

This document provides a generalized, hypothetical protocol for the application of an acid red dye, such as this compound, within a common histological staining framework, namely, a trichrome staining method. This protocol is intended to serve as a foundational methodology for researchers interested in exploring the potential of this compound for histological applications. It is crucial to note that this protocol is a theoretical starting point and would require extensive optimization and validation for any specific research application.

Principles of Staining

Acid dyes, like this compound, are anionic, carrying a negative charge. In an acidic solution, they bind to cationic (positively charged) components within tissue sections.[1] Key acidophilic (acid-loving) structures in tissues include the cytoplasm, muscle fibers, collagen, and erythrocytes.[1][2]

Trichrome staining methods utilize a sequence of dyes to differentiate between various tissue components, most commonly to distinguish collagen from muscle and cytoplasm.[3] A typical Masson's trichrome protocol involves the sequential application of a nuclear stain (e.g., Weigert's hematoxylin), a red acid dye for cytoplasm and muscle, and a contrasting blue or green acid dye for collagen.[4] A key step in this process is the use of a polyacid, such as phosphotungstic or phosphomolybdic acid, which acts as a decolorizing agent, removing the red dye from the collagen fibers, thus allowing them to be subsequently stained with the contrasting color.

Properties of this compound

A summary of the known properties of this compound, primarily from its application in the textile industry, is presented below. These properties may inform its potential behavior as a histological stain.

| Property | Description |

| C.I. Name | Acid Red 374 |

| C.I. Number | 24785 |

| CAS Number | 6507-78-4 |

| Molecular Formula | C₃₈H₂₉N₄Na₃O₁₁S₃ |

| Molecular Weight | 882.82 g/mol |

| Appearance | Dark red powder |

| Solubility | Soluble in water (orange-red solution), slightly soluble in ethanol (golden brown solution). |

Hypothetical Staining Protocol: this compound in a Trichrome Method

This protocol is adapted from the well-established Masson's Trichrome stain and proposes the substitution of the standard red cytoplasmic stain with this compound. Note: All parameters, including solution concentrations and incubation times, should be optimized for the specific tissue type and fixation method.

Reagents

-

Bouin's Solution (Mordant): Saturated Picric Acid (75 ml), 40% Formaldehyde (25 ml), Glacial Acetic Acid (5 ml).

-

Weigert's Iron Hematoxylin:

-

Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol.

-

Solution B: 4 ml 29% Ferric Chloride in water, 95 ml Distilled Water, 1 ml Concentrated Hydrochloric Acid.

-

Working Solution: Mix equal parts of Solution A and B immediately before use.

-

-

This compound Staining Solution:

-

This compound: 0.5 - 1.0 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 1.0 ml

-

-

Phosphomolybdic-Phosphotungstic Acid Solution:

-

Phosphomolybdic Acid: 5 g

-

Phosphotungstic Acid: 5 g

-

Distilled Water: 200 ml

-

-

Aniline Blue Solution (Counterstain):

-

Aniline Blue: 2.5 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 2.0 ml

-

-

1% Acetic Acid Solution: 1 ml Glacial Acetic Acid in 99 ml Distilled Water.

Experimental Workflow

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (two changes of 5 minutes each).

-

Transfer through absolute ethanol (two changes of 3 minutes each).

-

Transfer through 95% ethanol (two changes of 3 minutes each).

-

Transfer through 70% ethanol (3 minutes).

-

Rinse in distilled water.

-

-

Mordanting:

-

For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C.

-

Rinse in running tap water for 5-10 minutes to remove the yellow color.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Rinse in running warm tap water for 10 minutes.

-

Wash in distilled water.

-

-

Cytoplasmic and Muscle Staining:

-

Stain in the prepared this compound solution for 10-15 minutes.

-

Wash in distilled water.

-

-

Differentiation:

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is destained of red.

-

-

Collagen Staining:

-

Transfer sections directly (without rinsing) to the Aniline Blue solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid solution for 2-5 minutes.

-

-

Dehydration and Mounting:

-

Wash in distilled water.

-

Dehydrate rapidly through 95% ethanol, followed by absolute ethanol (two changes).

-

Clear in xylene (two changes).

-

Mount with a resinous mounting medium.

-

Expected Results

-

Nuclei: Black

-

Cytoplasm, Muscle, Keratin: Red (from this compound)

-

Collagen: Blue

Data Presentation: Optimization Parameters

The following table summarizes the key parameters that would require optimization for the successful implementation of this hypothetical protocol.

| Parameter | Range for Optimization | Rationale |

| This compound Concentration | 0.1% - 2.0% (w/v) | To achieve desired staining intensity and contrast without overstaining. |

| Staining Time (Acid Red 374) | 5 - 20 minutes | To ensure adequate penetration and binding of the dye to target structures. |

| Phospho-acid Differentiation Time | 5 - 20 minutes | Critical for selective removal of the red dye from collagen. |

| Aniline Blue Staining Time | 3 - 15 minutes | To achieve sufficient staining of collagen for clear differentiation. |

| Acetic Acid Rinse Time | 1 - 5 minutes | To remove excess blue stain and sharpen the contrast. |

Conclusion

While this compound is an established dye in the textile industry, its application in histological staining is not documented. The provided hypothetical protocol, based on the principles of Masson's Trichrome stain, offers a structured starting point for researchers wishing to investigate its potential. Significant optimization and validation would be necessary to establish a reliable and reproducible staining method for any given tissue type and research question. Researchers are encouraged to meticulously document all modifications and results to contribute to the potential development of a novel histological staining technique.

References

Application Notes: The Use of Red Counterstains in Immunofluorescence with a Focus on C.I. Acid Red 374 and Propidium Iodide

Introduction

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins and other antigens within cells and tissues. Counterstaining is a critical step in IF protocols, employed to highlight cellular morphology and provide a reference for the localization of the target antigen. While blue fluorescent counterstains like DAPI are common, red fluorescent counterstains are essential for multiplex imaging when green or blue fluorescent probes are used for target visualization.

This document initially aimed to provide detailed application notes and protocols for the use of C.I. Acid Red 374 as a red counterstain in immunofluorescence. However, an extensive review of scientific literature and technical data reveals a significant lack of information regarding its application in biological microscopy. Specifically, crucial data such as its excitation and emission spectra, which are fundamental for fluorescence imaging, are not available in the public domain. This compound is a sulfonated double azo dye primarily used in the textile industry. Its utility as a fluorescent biological stain has not been documented.

Therefore, while a protocol for this compound cannot be provided, this document will instead offer a comprehensive guide to a widely used and well-characterized red fluorescent counterstain: Propidium Iodide (PI) . These notes will serve as a valuable resource for researchers, scientists, and drug development professionals seeking to incorporate a red counterstain into their immunofluorescence workflows.

The Challenge of Using this compound in Immunofluorescence

The primary obstacle to utilizing this compound in a research setting is the absence of critical data. The logical workflow for establishing a new fluorescent reagent in immunofluorescence is outlined below. For this compound, this process is halted at the initial data acquisition stage.

Application Notes for Propidium Iodide (PI) as a Red Counterstain

1. Overview and Mechanism of Action

Propidium Iodide (PI) is an intercalating agent and a fluorescent molecule that stains DNA. It is a member of the phenanthridinium family of dyes. PI is cell membrane-impermeable and is generally excluded from viable cells. However, in cells with compromised membranes (i.e., dead or fixed and permeabilized cells), it can enter, bind to DNA by intercalating between the bases, and exhibit a significant increase in fluorescence. This property makes it an excellent counterstain for highlighting nuclei in fixed and permeabilized samples prepared for immunofluorescence.

2. Data Presentation: Properties of Propidium Iodide

The following table summarizes the key quantitative data for Propidium Iodide.

| Property | Value |

| C.I. Name | Not Applicable |

| CAS Number | 25535-16-4 |

| Molecular Formula | C₂₇H₃₄I₂N₄ |

| Molecular Weight | 668.4 g/mol |

| Excitation Maximum (DNA-bound) | ~535 nm |

| Emission Maximum (DNA-bound) | ~617 nm |

| Solubility | Soluble in Water and DMSO |

| Binding Target | DNA (and RNA to a lesser extent) |

3. Experimental Protocol: Immunofluorescence Staining with Propidium Iodide Counterstaining

This protocol provides a general workflow for immunofluorescent staining of adherent cells on coverslips, followed by counterstaining with Propidium Iodide.

Materials:

-

Cells cultured on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody (specific to the target antigen)

-

Fluorescently Labeled Secondary Antibody (e.g., conjugated to Alexa Fluor 488)

-

Propidium Iodide Staining Solution: 1 µg/mL PI in PBS

-

Antifade Mounting Medium

-

Microscope slides

Protocol:

-

Cell Culture and Fixation:

-

Wash the coverslips with cultured cells twice with ice-cold PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the coverslips three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the coverslips three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the coverslips with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Wash the coverslips three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

-

Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the coverslips three times with PBS for 5 minutes each, protected from light.

-

-

Propidium Iodide Counterstaining:

-

Incubate the coverslips with the Propidium Iodide Staining Solution for 5-10 minutes at room temperature, protected from light.

-

Wash the coverslips twice with PBS.

-

-

Mounting:

-

Briefly rinse the coverslips in deionized water to remove salt crystals.

-

Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with clear nail polish and allow to dry.

-

-

Imaging:

-

Visualize the staining using a fluorescence microscope equipped with appropriate filters for the secondary antibody fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488) and the PI counterstain (e.g., TRITC/Rhodamine channel).

-

4. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence protocol with Propidium Iodide counterstaining.

Application Notes and Protocols for C.I. Acid Red 374 in Total Protein Staining on PVDF Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of total protein on western blot membranes is crucial for reliable and reproducible results. Normalization of a protein of interest to the total protein in each lane accounts for variability in sample loading and transfer efficiency. C.I. Acid Red 374 is an anionic azo dye that can be utilized for the rapid and reversible staining of proteins on polyvinylidene fluoride (PVDF) membranes. Its mechanism of action involves the binding of the negatively charged dye to the positively charged amino groups and non-polar regions of proteins under acidic conditions. This application note provides a detailed protocol for the use of this compound as a total protein stain and highlights its utility in a typical western blot workflow.

Data Presentation

The performance of this compound is comparable to other commonly used total protein stains. The following tables summarize the expected performance characteristics and provide a framework for experimental optimization.

Table 1: this compound Staining Solution Composition

| Component | Concentration (w/v or v/v) | Purpose |

| This compound | 0.1% | Protein-binding dye |

| Glacial Acetic Acid | 5% | Creates an acidic environment for binding |

| Deionized Water | to final volume | Solvent |

Table 2: Typical Performance Characteristics of this compound Staining

| Parameter | Value | Notes |

| Membrane Compatibility | PVDF, Nitrocellulose | Not recommended for nylon membranes due to high background.[1] |

| Staining Time | 5 - 15 minutes | Optimal time may vary based on protein load and membrane type. |

| Destaining Time | 1 - 5 minutes per wash | Multiple washes with deionized water are typically sufficient. |

| Sensitivity | ~200 ng/band | Comparable to Ponceau S, suitable for verifying transfer efficiency and for total protein normalization.[1] |

| Linear Dynamic Range | 1 - 50 µg total protein | Provides a wide range for accurate normalization of lowly and highly expressed target proteins.[2] |

| Reversibility | Fully reversible | The stain can be completely removed with washes, allowing for subsequent immunodetection.[1][3] |

Experimental Protocols

Reagent Preparation

This compound Staining Solution (0.1% w/v in 5% v/v Acetic Acid):

-

To prepare 100 mL of staining solution, weigh out 100 mg of this compound powder.

-

Add the powder to 95 mL of deionized water and mix thoroughly.

-

Add 5 mL of glacial acetic acid to the solution.

-

Continue to mix until the dye is completely dissolved.

-

Store the solution at room temperature, protected from light. The solution is stable for several months.

Destaining Solution:

-

Deionized water is the primary destaining solution. For more rapid destaining, a solution of 1X TBS-T can be used.

Staining Protocol for PVDF Membranes

-

Post-Transfer Wash: After transferring proteins from the gel to the PVDF membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer components.

-

Staining: Place the PVDF membrane in a clean container and add a sufficient volume of this compound Staining Solution to completely submerge the membrane. Incubate for 5-15 minutes at room temperature with gentle agitation on a rocker or shaker.

-

Image Acquisition: After staining, briefly rinse the membrane with deionized water to remove excess stain. The protein bands will appear as red bands against a white background. Image the membrane using a standard gel documentation system or a flatbed scanner to record the total protein profile.

-

Destaining: To destain, wash the membrane with deionized water for 1-5 minutes with gentle agitation. Repeat the wash step with fresh deionized water until the red stain is no longer visible. For complete removal of the stain before immunodetection, wash the membrane with 1X TBS-T for 5-10 minutes.

-

Blocking: Proceed with the blocking step of your standard western blot protocol.

Visualizations

Experimental Workflow

Caption: Workflow for total protein staining with this compound.

Example Signaling Pathway: EGFR-MEK1

Western blotting is a powerful technique to investigate cellular signaling pathways. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is frequently analyzed by western blot to assess the phosphorylation status of its components.

Caption: Simplified EGFR signaling pathway often studied by Western blot.

References

Application Notes and Protocol for Staining Proteins in Polyacrylamide Gels with C.I. Acid Red 374

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of proteins in polyacrylamide gels following electrophoresis is a fundamental technique in proteomics and molecular biology. While Coomassie Brilliant Blue and silver staining are well-established methods, there is a continuous search for alternative stains with different properties. C.I. Acid Red 374 is a double azo dye, traditionally used in the textile industry for dyeing wool, silk, and polyamide fibers.[1] Its chemical structure suggests a potential for interaction with proteins in a manner analogous to other acid dyes used in biological research, such as Ponceau S.

This document provides a proposed protocol for the use of this compound as a protein stain for polyacrylamide gels. It is important to note that there is currently no established and validated protocol for this specific application in the scientific literature. The following protocol is a hypothetical starting point for researchers wishing to investigate the utility of this compound for this purpose, based on the general principles of protein staining with acid dyes.

Principle of Staining

Acid dyes, in an acidic solution, are anionic and bind to the positively charged amino groups of proteins, primarily the side chains of lysine, arginine, and histidine.[2][3] They also interact non-covalently with non-polar regions of the protein.[3] The proposed mechanism for this compound staining involves its sulfonic acid groups interacting with these protein residues, resulting in the precipitation and visualization of the protein bands within the polyacrylamide gel matrix. An acidic environment is crucial to ensure that the dye is negatively charged and the protein's amino groups are protonated.

Quantitative Data on Common Protein Stains

As this compound is not a conventional protein stain, there is no available data on its performance characteristics such as limit of detection or dynamic range. For comparative purposes, the following table summarizes the performance of commonly used protein staining methods.

| Feature | Ponceau S | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |

| Limit of Detection | ~250 ng[4] | ~100 ng | ~8-10 ng | ~0.1 ng | ~1-10 ng |

| Dynamic Range | Narrow | Moderate | Moderate | Narrow | Wide (3-4 orders of magnitude) |

| Staining Time | < 10 minutes | Hours to overnight | ~1 hour to overnight | Minutes to hours | < 1 hour to 90 minutes |

| Reversibility | Yes | No (generally) | No (generally) | No | Yes |

| Compatibility with Mass Spectrometry | Yes | Yes | Yes | Often requires modifications | Yes |

| Cost | Low | Low | Moderate | Moderate | High |

Proposed Experimental Protocol for this compound Staining

This protocol is a suggested starting point and may require optimization for specific applications.

Materials

-

This compound powder

-

Polyacrylamide gel with separated proteins

-

Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water

-

Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid

-

Destaining Solution: 5% (v/v) acetic acid in deionized water

-

Deionized water

-

Shaking platform

-

Staining trays

Procedure

-

Fixation:

-

After electrophoresis, place the polyacrylamide gel in a clean staining tray.

-

Add a sufficient volume of Fixing Solution to completely submerge the gel.

-

Incubate on a shaking platform for 30-60 minutes at room temperature. This step removes SDS and fixes the proteins within the gel matrix.

-

-

Staining:

-

Decant the Fixing Solution.

-

Add the 0.1% this compound Staining Solution to the tray, ensuring the gel is fully covered.

-

Incubate on a shaking platform for 10-15 minutes at room temperature. The optimal staining time may need to be determined empirically.

-

-

Destaining:

-

Pour off the Staining Solution. The solution can potentially be reused.

-

Briefly rinse the gel with deionized water to remove excess surface stain.

-

Add the Destaining Solution and agitate the gel gently.

-

Monitor the destaining process closely. Protein bands should appear as red bands against a clearing background. This may take several minutes to an hour. Change the destaining solution as needed to achieve the desired contrast.

-

-

Washing and Storage:

-

Once the desired band intensity and background clarity are achieved, decant the Destaining Solution.

-

Wash the gel with deionized water for 10-20 minutes.

-

The gel can now be imaged. For long-term storage, keep the gel in deionized water at 4°C.

-

Experimental Workflow Diagram

Caption: Workflow for the proposed this compound protein staining protocol.

Signaling Pathway/Mechanism of Staining